硫化镁

描述

Synthesis Analysis

The synthesis of magnesium sulfide involves various techniques aimed at optimizing its structure for enhanced performance. For instance, controlled-size hollow MgS nanocrystals distributed on graphene were fabricated through a metal hydride framework (MHF) strategy, showcasing improved lithium storage capabilities due to its hollow structure and robust nanoarchitecture (Zhang et al., 2018). Similarly, mechanochemical synthesis has been employed to create new binary sodium magnesium sulfides, indicating the diversity of approaches in MgS synthesis (Haas et al., 1996).

Molecular Structure Analysis

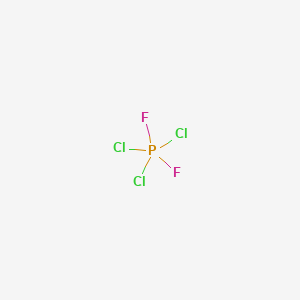

Magnesium sulfide exists in several crystalline forms, including rocksalt, zincblende, and wurtzite structures. The diversity in crystal structure impacts its electronic and mechanical properties, with phases like rocksalt and zincblende showing indirect and direct band gap materials, respectively (Wu et al., 2014). Such variations are crucial for its application in semiconductor and battery technologies.

Chemical Reactions and Properties

Magnesium sulfide participates in various chemical reactions, especially in the context of battery chemistries. For example, in magnesium-sulfur batteries, MgS undergoes electrochemical conversion with sulfur, displaying two well-defined plateaus corresponding to sulfur-polysulfides and polysulfides-MgS equilibrium (Robba et al., 2017). These reactions are pivotal for the energy storage process in Mg-S batteries.

Physical Properties Analysis

The physical properties of magnesium sulfide, such as its high theoretical capacity and low potential, make it a promising candidate for energy storage applications. Its structural integrity and stability under high current densities highlight its potential for long-term cycling in batteries (Zhang et al., 2018).

Chemical Properties Analysis

Magnesium sulfide's chemical properties, including its reactivity with sulfur and ability to form various crystalline phases, are fundamental to its application in rechargeable batteries. The interaction of MgS with electrolytes and its transformation during battery operation are crucial for the development of Mg-S batteries with high energy density and stability (Kim et al., 2011).

科学研究应用

储能:镁硫电池

硫化镁: 在镁硫 (Mg-S) 电池的开发中起着至关重要的作用。这些电池由于其高的理论能量密度和镁和硫的丰富性而具有前景。 MgS 在这些电池中纳米团簇的性能中尤其重要,纳米团簇比块状 MgS 表现出更好的性能 . 对 MgS 团簇的稳定性和性能的研究旨在提高电池性能,使其成为可持续能源解决方案的关键研究领域 .

半导体应用:蓝绿色发射

作为一种宽带隙直接半导体,MgS 因其蓝绿色发射特性而受到关注。 这一特性自 20 世纪初就已知,使得 MgS 可用作短波长紫外光的光电探测器 . 其半导体特性对于光电器件的开发至关重要,有助于技术的进步。

环境修复

通过绿色方法合成的 MgS 纳米粒子正在探索用于环境修复应用。 它们正在研究其在抗菌活性、催化活性以及去除环境中的污染染料和重金属离子方面的潜力 . 这与全球在环境管理中推动使用环保和可持续材料相一致。

医疗应用

在医疗领域,MgS 未直接使用;然而,一种相关的化合物硫酸镁具有重要的医疗应用。 它用于治疗和预防低血镁、子痫孕妇的癫痫发作、严重的哮喘发作和便秘 . 镁化合物在医学上的用途突出了 MgS 研究在健康科学中的重要性。

炼钢过程

MgS 在碱性氧气炼钢 (BOS) 过程中至关重要,在该过程中,它通过镁与硫的反应形成,以从熔融铁中去除硫。 该过程对于生产低硫含量的优质钢至关重要,这对结构完整性和耐久性至关重要 .

光学材料

由于其宽带隙特性,MgS 在光学材料领域受到关注。它用作蓝绿色发射器,适用于涉及检测短波长紫外光的应用。 这使得 MgS 成为开发先进光学器件的宝贵材料 .

作用机制

Target of Action

Magnesium sulfide (MgS) is an inorganic compound that primarily targets myometrial muscle cells . It is also known to interact with oxygen and water .

Mode of Action

Magnesium sulfide’s interaction with its targets results in significant changes. When it interacts with myometrial muscle cells, it causes direct inhibition of action potentials . This interaction results in the uncoupling of excitation and contraction, which decreases the frequency and force of contractions . When MgS reacts with oxygen, it forms the corresponding sulfate, magnesium sulfate . When MgS reacts with water, it gives hydrogen sulfide and magnesium hydroxide .

Biochemical Pathways

The biochemical pathways affected by magnesium sulfide are primarily related to the dissolution of metal sulfides. This dissolution occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility .

Pharmacokinetics

For magnesium sulfate, another compound of magnesium, it is known that absorption is slow and poor when taken orally . The distribution is primarily in the bone (50% to 60%) and extracellular fluid (1% to 2%) . Excretion occurs through the urine (as magnesium) and feces (as unabsorbed drug) .

Result of Action

The result of magnesium sulfide’s action is multifaceted. In the context of myometrial muscle cells, the uncoupling of excitation and contraction leads to a decrease in the frequency and force of contractions . When MgS reacts with oxygen and water, it forms magnesium sulfate, hydrogen sulfide, and magnesium hydroxide . These reactions can have various implications depending on the context in which they occur.

Action Environment

The action of magnesium sulfide can be influenced by environmental factors. For instance, in the context of magnesium-sulfide batteries, the performance of nanoscale (MgS)n clusters is much better than that of bulk-sized MgS . Additionally, the transformation of magnesium polysulfide to the final product MgS can be delayed in the environment of C3H6O (ε = 20.7), which is conducive to improving the performance of Mg–S batteries .

安全和危害

Magnesium Sulfide may catch fire if large quantities are self-heated. It is acutely toxic when swallowed or brought in contact with skin and eyes leading to eye damage. It is corrosive and very harmful to aquatic life .

Relevant Papers The paper titled “First-principles investigation on multi-magnesium sulfide and magnesium sulfide clusters in magnesium-sulfide batteries” discusses the abundance of magnesium and sulfur and their low cost, making the development of magnesium sulfur batteries very promising . Another paper titled “Magnesium-sulfur battery: its beginning and recent progress” highlights the recent progress achieved in Mg electrolytes and Mg-S batteries .

属性

IUPAC Name |

sulfanylidenemagnesium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDQFHZIWNYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

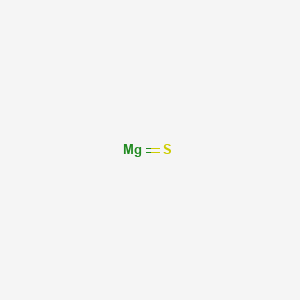

[Mg]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgS | |

| Record name | magnesium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065179 | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |

| Record name | Magnesium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12032-36-9 | |

| Record name | Magnesium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。